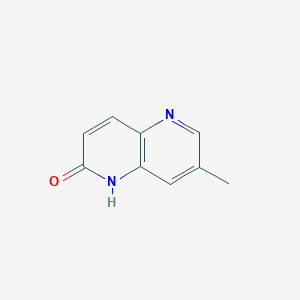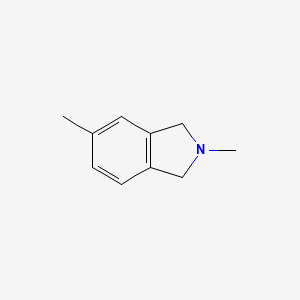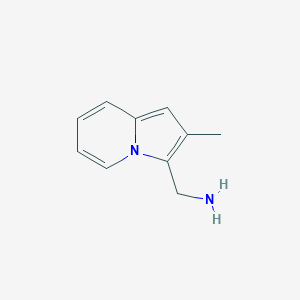
(2-Methylindolizin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylindolizin-3-yl)methanamine is a heterocyclic compound that belongs to the indolizine family This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring The presence of a methyl group at the 2-position and a methanamine group at the 3-position of the indolizine ring makes it unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylindolizin-3-yl)methanamine typically involves the construction of the indolizine ring followed by functionalization at specific positions. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where a hydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indolizine ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available starting materials. The process typically includes steps such as cyclization, methylation, and amination. The choice of reagents and conditions is optimized to achieve high yields and purity while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylindolizin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Applications De Recherche Scientifique
(2-Methylindolizin-3-yl)methanamine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (2-Methylindolizin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: A structurally related compound with a single nitrogen-containing ring.
Indolizine: The parent compound without the methyl and methanamine groups.
Pyrrole: A simpler heterocyclic compound with a single nitrogen-containing ring.
Uniqueness
(2-Methylindolizin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and methanamine groups enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
(2-methylindolizin-3-yl)methanamine |
InChI |
InChI=1S/C10H12N2/c1-8-6-9-4-2-3-5-12(9)10(8)7-11/h2-6H,7,11H2,1H3 |
Clé InChI |
GWVLCKBWARLAQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC=CC2=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)
![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)

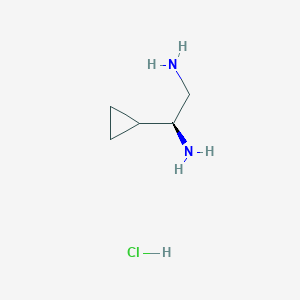

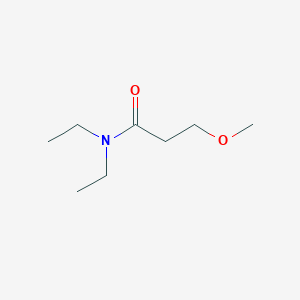

![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)



